molecular formula C7H9NO2 B8620735 1-(5-Aminomethyl-furan-2-yl)-ethanone

1-(5-Aminomethyl-furan-2-yl)-ethanone

Cat. No.: B8620735
M. Wt: 139.15 g/mol
InChI Key: KHZIYMGYRGLDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Aminomethyl-furan-2-yl)-ethanone is a furan-based ketone derivative characterized by a furan ring substituted with an aminomethyl group at the 5-position and an acetyl group at the 2-position. The aminomethyl group may enhance solubility and bioactivity compared to alkyl or halogen substituents, as seen in related compounds with modified functional groups .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-[5-(aminomethyl)furan-2-yl]ethanone

InChI

InChI=1S/C7H9NO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4,8H2,1H3

InChI Key

KHZIYMGYRGLDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)CN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aminomethyl vs. Alkyl Groups: The aminomethyl group in the target compound may improve water solubility and receptor binding compared to methyl or ethyl substituents, as seen in benzofuran-based antifungal agents .
  • Electron-Withdrawing Groups: Nitro and thioether groups (e.g., in indolyl-ethanones) enhance antimalarial activity by increasing electrophilicity and target affinity .
  • Phenolic vs. Furan Cores: Phenolic ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit stronger enzyme inhibition than furan derivatives, likely due to hydrogen-bonding interactions .

Antimicrobial and Antiviral Activity

  • Benzofuran Derivatives: 1-(7-Dodecyloxy-2-benzofuranyl)ethanone (3c) showed specific activity against respiratory syncytial virus (RSV) in HeLa cells, attributed to its long alkoxy chain enhancing membrane penetration .
  • Schiff Base Analogs: Schiff bases derived from 1-(1-hydroxynaphthalen-2-yl)ethanone demonstrated moderate antibacterial activity against E. coli and S. Typhi (MIC = 32–64 µg/mL), suggesting the importance of the hydroxynaphthyl group .
  • Antitubercular Compounds: Chalcones synthesized from 1-(4-(quinolin-8-ylamino)phenyl)ethanone exhibited moderate activity against Mycobacterium tuberculosis, highlighting the role of aromatic quinoline moieties .

Enzyme Inhibition

  • α-Glucosidase Inhibitors: 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8) showed higher inhibitory activity (binding energy = −1.34) than acarbose (−0.24), with hydroxyl groups critical for binding .

Key Observations :

  • Aminomethyl Substitution: Lower predicted LogP (−0.5) compared to methyl-substituted analogs (LogP = 1.8) suggests improved hydrophilicity .
  • Safety Gaps: Compounds like 1-(2-Amino-6-nitrophenyl)ethanone lack thorough toxicological studies, emphasizing the need for caution in handling aminophenyl derivatives .

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